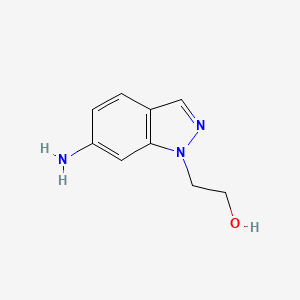

2-(6-Amino-1H-indazol-1-yl)ethanol

Descripción general

Descripción

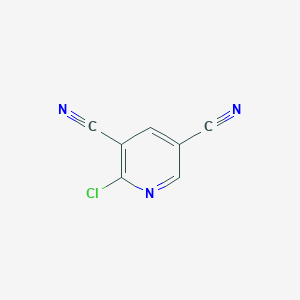

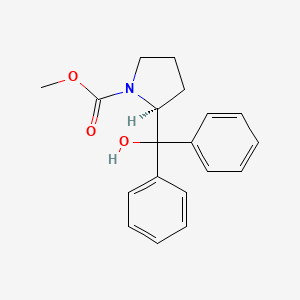

“2-(6-Amino-1H-indazol-1-yl)ethanol” is a compound that contains an indazole ring, which is a type of heterocyclic ring. This compound has a molecular weight of 177.21 . The indazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The strategies for the synthesis of indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” includes an indazole ring, which is a type of heterocyclic ring. This ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.21 . It has a density of 1.364g/cm3 and a boiling point of 407.811ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Ethyl esters derived from reactions involving indazole structures, including compounds like (1H-indazol-3-yl)oxy acetic acid, have been isolated and characterized, providing insights into the reaction mechanisms and properties of these compounds (Bonanomi & Palazzo, 1977).

- The generation of carbanions related to triazoles and their condensation with carbonyl compounds, leading to a diversity of substituted ethanols, demonstrates the versatility of these compounds in medicinal and agricultural chemistry (Lassalas et al., 2017).

Coordination Chemistry

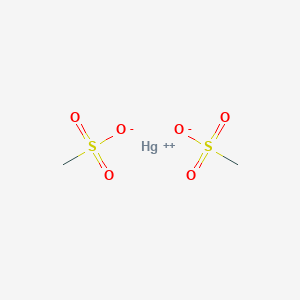

- The reaction of amines with aldehydes, leading to complexation with metals such as copper and cadmium, illustrates the potential of indazole derivatives in forming metal complexes, which are characterized using various techniques including X-ray diffraction (Mardani et al., 2019).

Structural Studies

- The study of 2H-indazole tautomers stabilized by intra- and intermolecular hydrogen bonds provides insights into the structural behavior of indazole derivatives in different environments (Sigalov et al., 2019).

Host-Guest Chemistry

- Investigation of host-guest chemistry involving indazol-3-one derivatives illustrates the potential of these compounds in forming inclusion compounds, which have implications in material science and molecular recognition (Molina et al., 1992).

Medicinal Chemistry

- The synthesis of compounds such as 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, which are competitive inhibitors of fatty acid amide hydrolase, demonstrates the application of indazole derivatives in developing new pharmaceutical agents (Keith et al., 2014).

Antimicrobial Studies

- The synthesis of new compounds such as triazolo[3,4-b][1,3,4]thiadiazoles with pyrazole, showing antimicrobial properties, highlights the use of indazole derivatives in creating potential antimicrobial agents (Reddy et al., 2010).

Direcciones Futuras

The future directions for “2-(6-Amino-1H-indazol-1-yl)ethanol” could involve further exploration of its synthesis methods and potential biological activities. Given the wide range of activities exhibited by indazole derivatives, this compound could have potential applications in various fields such as medicinal chemistry .

Propiedades

IUPAC Name |

2-(6-aminoindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCWDEPZFRKGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470920 | |

| Record name | 2-(6-Amino-1H-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874668-59-4 | |

| Record name | 2-(6-Amino-1H-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, trimethyl[4-(trifluoromethyl)phenyl]-](/img/structure/B1600408.png)

![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)

![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)